
1,2-Di(thiazol-2-yl)ethane-1,2-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1,2-Di(thiazol-2-yl)ethane-1,2-dione” is a compound that belongs to the group of azole heterocycles, specifically thiazoles . Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Synthesis Analysis
The synthesis of “this compound” and its derivatives involves several steps . The process includes the use of hydrazonoyl halides, oxidative aminocarbonylation of the triple bond, and dearomative cyclization . The synthesis also involves the modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .Molecular Structure Analysis
Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
The chemical reactions involving “this compound” include amine-induced N-deprotection, oxidative aminocarbonylation of the triple bond (with Csp H activation and formation of a 2-ynamide intermediate), dearomative cyclization (by intramolecular conjugate addition of thioazolic nitrogen to the 2-ynamide moiety) and aromatization by proton-shift isomerization .科学的研究の応用
Optical Properties in Synthetic Materials
1,2-Di(thiazol-2-yl)ethane-1,2-dione and its derivatives exhibit notable optical properties. For instance, studies on similar compounds have demonstrated that varying the chain length affects electronic polarizability and hyperpolarizabilities, which are essential characteristics in materials science, particularly for optical applications (Lukes et al., 2003).
Development of Ferroelectric Materials
The compound has been involved in the synthesis of new materials with ferroelectric properties. A study described the creation of a homochiral quinoxaline derivative with ferroelectric behavior, which has potential applications in electronics and materials science (Chen et al., 2010).
Crystal and Molecular Structure Analysis
Research on this compound derivatives includes detailed crystallographic studies. These investigations provide insights into the molecular and crystal structure, which is critical for understanding the material properties and potential applications in pharmaceuticals and materials engineering (Percino et al., 2006).
Applications in Organic Synthesis
This compound is also used as a starting material or intermediate in the synthesis of various organic compounds. For instance, it's involved in the synthesis of 5-(thiazol-5-yl)-4,5-dihydroisoxazoles, demonstrating its versatility in organic synthesis (Milinkevich et al., 2008).
将来の方向性
Thiazoles and their derivatives have a wide range of applications in the field of drug design and discovery . The future directions for “1,2-Di(thiazol-2-yl)ethane-1,2-dione” could involve further exploration of its pharmaceutical and biological activities, as well as its potential applications in different fields .
特性
IUPAC Name |
1,2-bis(1,3-thiazol-2-yl)ethane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O2S2/c11-5(7-9-1-3-13-7)6(12)8-10-2-4-14-8/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAZLJTVFJQQPSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)C(=O)C(=O)C2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
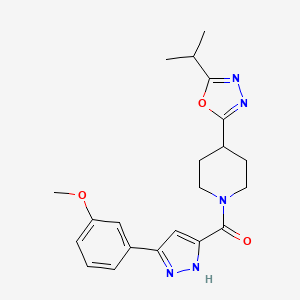
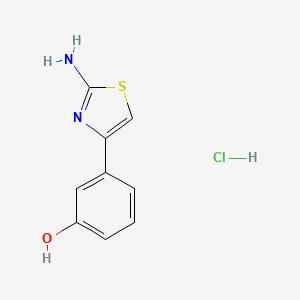
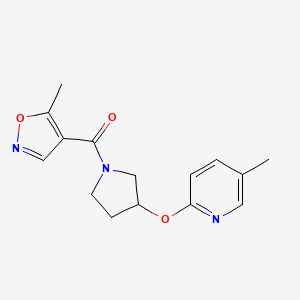
![N-[2-[4-(3-Chlorophenyl)sulfonylpiperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2503763.png)
![[4-(2-phenoxyethyl)piperazin-1-yl]-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]methanone](/img/structure/B2503764.png)
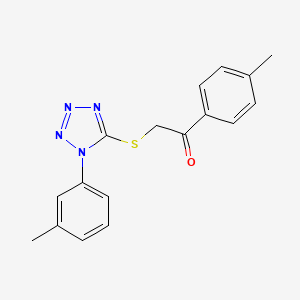

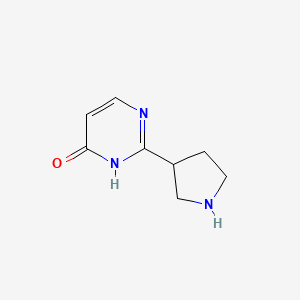
![ethyl [4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate](/img/structure/B2503768.png)
![ethyl 3-carbamoyl-2-(2-(phenylthio)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2503770.png)
![2-Chloro-1-[3-(5-methyl-1,3,4-oxadiazol-2-yl)morpholin-4-yl]propan-1-one](/img/structure/B2503771.png)
![[5-Methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 2-ethoxybenzoate](/img/structure/B2503772.png)


